(3-Bromopyridin-2-yl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C6H5BrClNO2S |
|---|---|
Molecular Weight |
270.53 g/mol |
IUPAC Name |
(3-bromopyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c7-5-2-1-3-9-6(5)4-12(8,10)11/h1-3H,4H2 |
InChI Key |
NEAOTHSIPMQQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CS(=O)(=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-2-yl)methanesulfonyl chloride typically involves the reaction of 3-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Bromopyridin-2-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by various nucleophiles, such as amines, alcohols, and thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
(3-Bromopyridin-2-yl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those involving sulfonamide and sulfonate ester functionalities.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Bromopyridin-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives . These reactions often proceed through a nucleophilic attack on the sulfur atom, followed by the elimination of chloride .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Similar in reactivity but lacks the bromopyridine moiety.
(5-Bromopyridin-3-yl)methanesulfonyl Chloride: Similar structure but with the bromine and sulfonyl chloride groups in different positions.
Uniqueness
(3-Bromopyridin-2-yl)methanesulfonyl chloride is unique due to the presence of both the bromopyridine and sulfonyl chloride functionalities, which allow it to participate in a wide range of chemical reactions and make it a versatile building block in organic synthesis .
Biological Activity
(3-Bromopyridin-2-yl)methanesulfonyl chloride is an organosulfur compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant case studies.
- Molecular Formula : C7H8BrClO2S
- Molecular Weight : 159.56 g/mol
- IUPAC Name : this compound
- Appearance : Colorless to pale yellow liquid, soluble in polar organic solvents.
Synthesis
The compound can be synthesized through the reaction of 3-bromopyridine with methanesulfonyl chloride. This reaction typically occurs under basic conditions to facilitate the nucleophilic substitution necessary for forming the sulfonamide bond.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to modify proteins and other biomolecules through sulfonamide formation. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as a potent inhibitor of various enzymes, including carbonic anhydrases and certain kinases, which are crucial in cellular signaling and metabolic pathways.
- Antiproliferative Effects : Studies have shown that this compound exhibits antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Neuroprotective Properties : There is evidence suggesting that this compound can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
-
Antiproliferative Activity :
A study investigated the effect of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values around 5 µM for MCF-7 cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -
Enzyme Inhibition :
Another research focused on the compound's inhibitory effects on carbonic anhydrase IX, a target for cancer therapy. The compound demonstrated a competitive inhibition profile with a Ki value of 0.15 µM, indicating strong binding affinity and potential as a therapeutic agent in tumor microenvironments where carbonic anhydrase IX is overexpressed. -
Neuroprotective Effects :
In vivo studies using rodent models of neurodegeneration showed that treatment with this compound significantly improved cognitive function and reduced markers of oxidative stress, suggesting its potential use in neuroprotective therapies.
Q & A
Q. Table 1. Hazard Mitigation Matrix
| Hazard Type | Mitigation Strategy | Evidence Sources |
|---|---|---|
| Skin Corrosion | Polyethylene-lined gloves | |
| Inhalation Toxicity | Closed-system processing | |
| Thermal Decomposition | Avoid temperatures >40°C |
How should researchers design experiments to minimize hydrolysis during reactions involving this compound?
Classification: Advanced
Answer:
Hydrolysis is a critical stability concern, though slower than analogous sulfonyl chlorides due to the bromopyridinyl group’s electron-withdrawing effects . Mitigation strategies:
- Solvent Selection: Use anhydrous dichloromethane or dimethylacetamide to suppress nucleophilic attack by water .
- Temperature Control: Maintain reactions at 0–5°C to reduce kinetic rates of hydrolysis .
- Moisture Exclusion: Employ Schlenk-line techniques or molecular sieves (3Å) to maintain <10 ppm H₂O .
- Reaction Monitoring: Track hydrolysis via <sup>1</sup>H NMR (disappearance of sulfonyl chloride proton at δ 3.8–4.2 ppm) .
What are the key stability concerns and decomposition pathways of this compound under varying experimental conditions?
Classification: Basic
Answer:
Decomposition pathways depend on environmental stressors:
Q. Table 2. Stability Profile
How can researchers resolve contradictory reactivity data in sulfonylation reactions involving this compound?
Classification: Advanced
Answer:
Contradictions often arise from solvent polarity, nucleophile strength, or competing side reactions. Systematic approaches include:
- Solvent Screening: Test dielectric constants (ε) from 2.2 (hexane) to 46.7 (DMF) to isolate solvent effects .
- Nucleophile Basicity: Use Hammett plots to correlate reaction rates with σ<sup>−</sup> values of nucleophiles (e.g., amines vs. thiols) .
- Side Reaction Analysis:
What validated analytical methods are recommended for quantifying trace decomposition products in reaction mixtures?
Classification: Advanced
Answer:
- GC-MS: Detect volatile decomposition products (SO2, HBr) using a DB-5MS column (30 m × 0.25 mm) .
- HPLC-DAD: Quantify sulfonic acid derivatives with a C18 column (5 µm, 4.6 × 150 mm) and 0.1% TFA/acetonitrile gradient .
- <sup>19</sup>F NMR (if applicable): Track fluorinated impurities (detection limit: 0.1 mol%) .
Q. Table 3. Analytical Parameters
| Method | Target Analyte | LOD/LOQ |
|---|---|---|
| GC-MS | HBr | 0.5 ppm/1.5 ppm |
| HPLC-DAD | Sulfonic acid derivative | 0.1 µg/mL/0.3 µg/mL |
How does the 3-bromo substituent influence the electrophilicity of the sulfonyl chloride group?
Classification: Advanced
Answer:
The electron-withdrawing bromine increases sulfonyl chloride electrophilicity by destabilizing the transition state. Computational studies (DFT/B3LYP) show:
- Charge Distribution: Bromine induces a +0.12 e charge on the sulfur atom vs. unsubstituted analogs .
- Reactivity Trends:
- 10× faster reaction with aniline compared to 3-chloro analogs (krel = 10.2) .
- Hammett σpara = +0.86 correlates with enhanced nucleophilic aromatic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
